molecular formula C20H20N4O4 B11688824 3-(2,5-Dimethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2,5-Dimethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11688824
M. Wt: 380.4 g/mol
InChI Key: NUSCCESHEKPAAT-CIAFOILYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methoxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2,5-Dimethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both 2,5-dimethoxyphenyl and 3-methoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-26-14-6-4-5-13(9-14)12-21-24-20(25)18-11-17(22-23-18)16-10-15(27-2)7-8-19(16)28-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

NUSCCESHEKPAAT-CIAFOILYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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